molecular formula C5H10N4O B14632501 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- CAS No. 56413-18-4

5H-Tetrazol-5-one, 1-butyl-1,2-dihydro-

Cat. No.: B14632501
CAS No.: 56413-18-4
M. Wt: 142.16 g/mol
InChI Key: NBVWGXYHHOOUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- is a nitrogen-rich heterocyclic compound. It is part of the tetrazole family, which is known for its diverse applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with a butyl group attached to the nitrogen at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- typically involves the cycloaddition reaction of nitriles and azides. Sodium azide is often used as the azide source, and the reaction is carried out in dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction can be catalyzed by various metal salts to improve yield and selectivity.

Industrial Production Methods

Industrial production of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to amines or other reduced forms.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- involves its interaction with various molecular targets. The compound’s nitrogen-rich structure allows it to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group enhances its lipophilicity, making it more soluble in organic solvents and potentially improving its ability to penetrate biological membranes compared to its analogs.

Properties

CAS No.

56413-18-4

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

4-butyl-1H-tetrazol-5-one

InChI

InChI=1S/C5H10N4O/c1-2-3-4-9-5(10)6-7-8-9/h2-4H2,1H3,(H,6,8,10)

InChI Key

NBVWGXYHHOOUAV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)NN=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.